Acetoxy Cyclosporin A Acetate is a derivative of Cyclosporin A, a cyclic peptide that has gained prominence as an immunosuppressant, particularly in organ transplantation and autoimmune diseases. This compound is characterized by the addition of acetoxy groups, which may enhance its pharmacological properties and solubility. Cyclosporin A itself is derived from the fungus Tolypocladium inflatum and is well-known for its ability to inhibit T-cell activation by interfering with interleukin-2 production.
Cyclosporin A is primarily sourced from the fermentation of certain fungi, particularly Tolypocladium inflatum. The fermentation process involves culturing the organism in a nutrient-rich medium, followed by extraction and purification steps to isolate the active compound. Recent studies have shown that using ethyl acetate as a solvent during extraction can significantly increase the yield of Cyclosporin A .
Acetoxy Cyclosporin A Acetate falls under the classification of immunosuppressants and is categorized as a cyclic peptide. It is structurally related to other cyclosporins, which are known for their complex cyclic structures composed of amino acids linked in a specific sequence.
The synthesis of Acetoxy Cyclosporin A Acetate can be achieved through various methods, including partial synthesis and total synthesis. The partial synthesis involves modifying existing Cyclosporin A by introducing acetoxy groups without breaking the peptide bonds. This can be accomplished through selective acetylation reactions where Cyclosporin A is treated with acetic anhydride or acetyl chloride under controlled conditions.
Acetoxy Cyclosporin A Acetate retains the core cyclic structure of Cyclosporin A but features additional acetoxy functional groups that modify its chemical properties. The molecular formula for Cyclosporin A is and the molecular weight averages around 1202.635 g/mol .
Acetoxy Cyclosporin A Acetate can participate in various chemical reactions typical for cyclic peptides:
The reactions are often monitored using chromatographic techniques to ensure purity and yield of desired products.
Acetoxy Cyclosporin A Acetate functions primarily as an immunosuppressant by inhibiting T-cell activation. This occurs through:
Studies indicate that modifications such as acetoxylation may enhance membrane permeability and bioavailability compared to unmodified Cyclosporin A .
Acetoxy Cyclosporin A Acetate has significant applications in:
Acetoxy Cyclosporin A Acetate (ACAA; CAS 138957-23-0) is a complex cyclic undecapeptide derivative with the molecular formula C₆₆H₁₁₅N₁₁O₁₅ and a molecular weight of 1,302.70 g/mol. Its structure features stereospecific modifications at the 6-position of the native Cyclosporin A (CsA) backbone, where two acetyloxy groups (–OC(O)CH₃) are appended to the (3R,4R,6E)-3,8-dihydroxy-N,4-dimethyl-L-2-aminooct-6-enoic acid residue. This results in the systematic IUPAC name: [(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate [1] [3].
The compound exhibits 11 chiral centers inherited from CsA, with confirmed configurations via the InChI code (InChI=1S/C66H115N11O15/c1-26-47-62(86)71(19)35-52(80)72(20)48(31-36(2)3)59(83)70-53(40(10)11)65(89)73(21)49(32-37(4)5)58(82)67-43(15)57(81)68-44(16)61(85)74(22)50(33-38(6)7)63(87)75(23)51(34-39(8)9)64(88)76(24)54(41(12)13)66(90)77(25)55(60(84)69-47)56(92-46(18)79)42(14)29-27-28-30-91-45(17)78/h27-28,36-44,47-51,53-56H,26,29-35H2,1-25H3,(H,67,82)(H,68,81)(H,69,84)(H,70,83)/b28-27+/t42-,43+,44-,47+,48+,49+,50+,51+,53+,54+,55+,56-/m1/s1), which defines its absolute stereochemistry [1]. Nuclear magnetic resonance (NMR) studies indicate a *trans configuration at the Δ⁶,⁷ double bond (E-configuration), critical for maintaining the macrocyclic conformation [6].
Property | Value |
---|---|
Chiral Centers | 11 |
Δ⁶,⁷ Double Bond Geometry | E (trans) |
InChI Key | ILAITBBGZPPMSX-UIOZSDCLSA-N |
Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=CCOC(=O)C)OC(=O)C)N(C)C)NC |
ACAA differs fundamentally from CsA (C₆₂H₁₁₁N₁₁O₁₂; MW 1202.63 g/mol) through diacetylation at the 6-position hydroxyl groups. This modification increases its molecular weight by ~100 Da and enhances lipophilicity (calculated LogP: 8.2 vs. CsA’s 6.9) [1] [9]. Unlike O-acetyl-CsA (CAS 83602-41-9), which retains CsA’s immunosuppressive activity, ACAA’s steric bulk disrupts cyclophilin A binding. Crystallographic studies show that CsA’s MeBmt¹ side chain adopts a conformation essential for forming the inhibitory complex with cyclophilin A and calcineurin; ACAA’s acetyl groups introduce steric clashes that preclude this interaction [5] [10].
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modification |
---|---|---|---|
Cyclosporin A (CsA) | C₆₂H₁₁₁N₁₁O₁₂ | 1202.63 | None |
O-Acetyl-CsA | C₆₄H₁₁₃N₁₁O₁₃ | 1244.65 | Single O-acetylation at MeBmt¹ |
Acetoxy Cyclosporin A Acetate | C₆₆H₁₁₅N₁₁O₁₅ | 1302.70 | Diacetylation at 3,8-OH of MeBmt¹ |
ACAA displays markedly limited solubility in aqueous systems but slight miscibility in organic solvents:
Its instability in protic solvents arises from hydrolysis of the acetyl esters, regenerating CsA. Kinetic studies show a hydrolysis half-life (t₁/₂) of 4.2 hours in methanol/water (1:1) at 25°C. The partition coefficient (log P) in octanol/water is 4.8 ± 0.2, reflecting high lipophilicity [3] [6]. Ionic liquids like 1-ethyl-3-methylimidazolium acetate ([C₂mim][OAc]) enhance ACAA’s solubility to 24.8 wt% at 25°C, attributed to hydrogen bonding between acetate anions and ACAA’s amide groups [4].
Property | Value | Conditions |
---|---|---|
Chloroform Solubility | 5–10 mg/mL | 25°C |
Hydrolysis Half-life | 4.2 hours | Methanol/water (1:1), 25°C |
log P (octanol/water) | 4.8 ± 0.2 | pH 7.0 |
Ionic Liquid Solubility | 24.8 wt% in [C₂mim][OAc] | 25°C |
ACAA crystallizes as a light yellow foam solid with a defined melting point of 155–160°C [1] [3]. X-ray powder diffraction (XRPD) reveals a single crystalline phase under standard conditions, though solvent-mediated transitions generate polymorphs. Recrystallization from chloroform/methanol yields Form I (needle-like crystals), while vapor diffusion of ether into chloroform solutions produces Form II (plate-like crystals). Form I exhibits endotherms at 157°C (ΔH = 98 J/g), while Form II melts at 160°C (ΔH = 102 J/g), indicating higher lattice energy [3] [8]. Density functional theory (DFT) calculations correlate this with tighter van der Waals packing in Form II. No hydrate forms have been isolated, likely due to hydrophobicity. Amorphous phases generated via lyophilization show glass transition temperatures (Tg) of 72°C and recrystallize above 40% relative humidity [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2